molecular formula C23H27N5O2S B11321287 4-ethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-ethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11321287
M. Wt: 437.6 g/mol
InChI Key: FIHFUKOVEMWGHG-UHFFFAOYSA-N
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Description

4-ETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety. The final steps involve the sulfonation of the benzene ring and the coupling of the various intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the pyrimidine and pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil.

Uniqueness

4-ETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a sulfonamide group and a pyrimidine ring in the same molecule allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

4-ethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H27N5O2S/c1-3-18-6-12-21(13-7-18)31(29,30)27-20-10-8-19(9-11-20)26-22-16-23(25-17(2)24-22)28-14-4-5-15-28/h6-13,16,27H,3-5,14-15H2,1-2H3,(H,24,25,26)

InChI Key

FIHFUKOVEMWGHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4

Origin of Product

United States

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